molecular formula C21H24N2O5 B009606 Ac-Tyr-Phe-OMe CAS No. 19898-34-1

Ac-Tyr-Phe-OMe

Cat. No. B009606
CAS RN: 19898-34-1
M. Wt: 384.4 g/mol
InChI Key: FMKAXMXOQRFJPK-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Ac-Tyr-Phe-OMe involves the use of several types of synthetic substrates. In one study, homopolymers containing peptide side groups were obtained through the new acrylate monomers (Tyr (Boc)-Met-OCH3 and Tyr (Boc)-Met-Phe-OCH3) via the free radical polymerization method . Another study described a titanium tetrachloride-based effective methodology for the synthesis of dipeptides .


Molecular Structure Analysis

The molecular structure of Ac-Tyr-Phe-OMe is C21H24N2O5 . The structure of Ac-Tyr-Phe-OMe and its dimer has been investigated by applying resonant 2-photon ionization (R2PI) and IR/R2PI spectroscopy as well as Hartree-Fock and density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Tyr-Phe-OMe include a density of 1.1±0.1 g/cm3, boiling point of 391.0±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.1±3.0 kJ/mol .

Scientific Research Applications

  • Inhibition of Macrophage Phagocytic Activity : Ac-Tyr-Phe-OMe inhibits macrophages' phagocytic activity, leading to a marked accumulation of antigen-antibody complexes in the lysosome fraction. This was observed in a study by Nihira and Koyama (1983) (Nihira & Koyama, 1983).

  • Study of Enzymatic Specificity and Kinetics : The compound has been used in research to understand enzyme-catalyzed reactions, particularly those involving alpha-chymotrypsin. It aids in analyzing the interaction between the enzyme's specificity-determining site and substrates' aromatic side chains, as indicated in studies by Ohno et al. (1976) and (1975) (Ohno et al., 1976), (Ohno et al., 1975).

  • Tripeptide Model Systems : Ac-Tyr-Phe-OMe and its derivatives are used as model systems to study the structural properties of bioactive molecules. This application is discussed in research by Schwing et al. (2012) and Gerhards et al. (2002) (Schwing et al., 2012), (Gerhards et al., 2002).

  • Peptide Transport Research : It serves as a tool for studying peptide transport mechanisms. Meredith et al. (2000) found that Ac-Tyr-Phe-OMe is an effective inhibitor of peptide uptake, highlighting its role in binding site interactions for dipeptides and tripeptides (Meredith et al., 2000).

  • Sensor and Electrode Development : The compound has been utilized in the development of sensors and electrodes for detecting various substances. For instance, Raoof et al. (2012) and Madrakian et al. (2014) employed it in modifying glassy carbon electrodes for sensing applications (Raoof et al., 2012), (Madrakian et al., 2014).

  • Synthesis of Bioactive Peptides : Ac-Tyr-Phe-OMe is used in synthesizing peptides with biological activity. Hu et al. (2012) and Ojima et al. (1984) explored its use in enzyme-catalyzed synthesis and in the synthesis of chiral oligopeptides, respectively (Hu et al., 2012), (Ojima et al., 1984).

  • Metabolic Pathway Analysis : It helps in assessing metabolic pathways in humans. Mason et al. (2017) utilized a compartmental model incorporating phenylalanine and tyrosine for this purpose (Mason et al., 2017).

  • Conformational Studies in Gas Phase : The compound is useful in conformational studies of peptides in the gas phase. Gerlach et al. (2004) and Galimberti et al. (2019) used it to study β-sheet structures and H-bonded complexes (Gerlach et al., 2004), (Galimberti et al., 2019).

  • Radiobiological Research : In radiobiology, it has been used to study transformations under particle irradiation, as demonstrated by Zhang et al. (2014) (Zhang et al., 2014).

  • Catalytic Activity Studies : It is used to examine the catalytic activities of enzymes like pepsin C, as shown in research by Auffret and Ryle (1979) (Auffret & Ryle, 1979).

Future Directions

Molecules based on the Phe-Phe motif, such as Ac-Tyr-Phe-OMe, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAXMXOQRFJPK-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Tyr-Phe-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GE Clement, SL Snyder, H Price… - Journal of the American …, 1968 - ACS Publications
… prototropic equilibria relating to the rate-determining step for the pepsincatalyzed hydrolysis of three neutral substrates, AcPhe-Tyr-OMe, Ac-Phe-Phe-OMe, and Ac-Tyr-PheOMe. The …
Number of citations: 30 pubs.acs.org
N Abla, A Naik, RH Guy, YN Kalia - Pharmaceutical research, 2005 - Springer
… Ac-Tyr-Phe-OMe was peptidase-resistant (ie, the peptide bond remained intact), but the methyl ester was hydrolyzed, confirming significant esterase activity in the skin. Furthermore, the …
Number of citations: 61 link.springer.com
JG Nathanael - 2019 - core.ac.uk
Air pollution is perceived as the world’s greatest environmental risk to human health. According to the World Health Organization (WHO), air pollution is responsible for the deaths of …
Number of citations: 0 core.ac.uk
MJ Terrey - 2019 - search.proquest.com
Peptidic natural products have been the focus of many recent research projects as they exhibit a variety of biological properties due to the large diversity of amino acid building blocks. …
Number of citations: 6 search.proquest.com
CG SANNY - 1975 - search.proquest.com
The activation of pepsin from pepsinogen and the subsequent action of pepsin in proteolysis have been subjects of study as early as 1882 (1). Methods for preparing crystalline …
Number of citations: 4 search.proquest.com

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